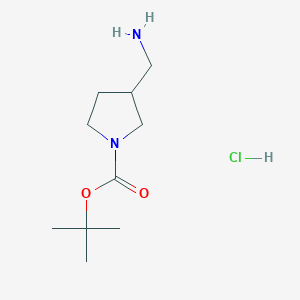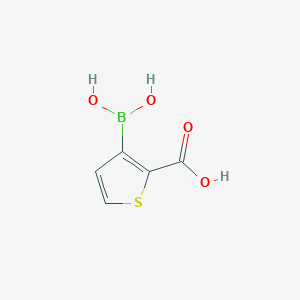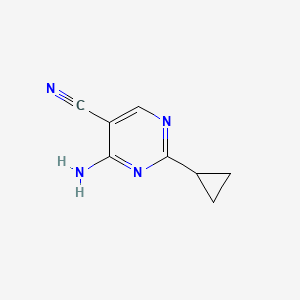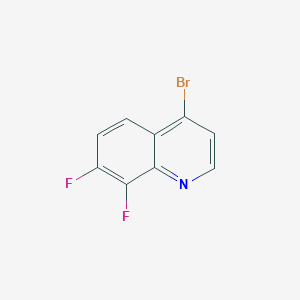
4-Bromo-7,8-difluoroquinoline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-7,8-difluoroquinoline is a chemical compound with the empirical formula C9H4BrF2N . It has a molecular weight of 244.04 .
Molecular Structure Analysis
The SMILES string for this compound is FC (C1=NC=CC (Br)=C1C=C2)=C2F . The InChI is 1S/C9H4BrF2N/c10-6-3-4-13-9-5 (6)1-2-7 (11)8 (9)12/h1-4H .Physical and Chemical Properties Analysis
This compound is a solid . Its computed properties include a molecular weight of 244.03, XLogP3 of 3.1, hydrogen bond acceptor count of 3, exact mass of 242.94952, monoisotopic mass of 242.94952, and topological polar surface area of 12.9 .Applications De Recherche Scientifique
Photolabile Protecting Groups
4-Bromo-7,8-difluoroquinoline derivatives, such as 8-bromo-7-hydroxyquinoline (BHQ), have been synthesized and utilized as photolabile protecting groups for carboxylic acids. BHQ shows greater single-photon quantum efficiency than other photolabile groups and exhibits sensitivity to multiphoton-induced photolysis, making it suitable for in vivo applications. Its increased solubility and low fluorescence enhance its utility as a caging group for biological messengers (Fedoryak & Dore, 2002), (Zhu, Pavlos, Toscano & Dore, 2006).
Synthesis of Quinoline Derivatives
Research on the bromination of tetrahydroquinoline has led to the efficient synthesis of various bromoquinoline derivatives, including 6,8-dibromoquinolines. These compounds are key intermediates for synthesizing biologically active compounds like GSK2126458 (Şahin, Çakmak, Demirtaş, Ökten & Tutar, 2008).
Relay Photocatalytic Reactions
The use of bromoquinolines in photocatalytic reactions has been explored, demonstrating their potential in organic synthesis. For example, 2-bromo-3,3,3-trifluoropropene has been used in photocatalytic reactions with N-aryl amino acids to create difluoromethylidene-tetrahydroquinolines (Zeng, Li, Chen & Zhou, 2022).
Synthesis of Bromo-Iodoquinoline
The synthesis of bromo-iodoquinoline, an important intermediate for various biologically active compounds, has been achieved through a series of reactions including cyclization and substitution. These intermediates are crucial for the development of potential therapeutics (Wang, Guo, Wang, Ouyang & Wang, 2015).
Novel Reactions and Synthesis Pathways
Research on bromoquinolines has led to novel reaction mechanisms and synthetic pathways, enhancing our understanding of organic chemistry and expanding the toolbox for synthesizing complex molecules. Studies have included the investigation of the Knorr synthesis and the formation of bromonium ylides (Wlodarczyk, Simenel, Delepierre, Barale & Janin, 2011), (He, Shi, Cheng, Man & Li, 2016).
Biological Studies and Antiviral Activity
Bromoquinolines have been studied for their biological activity, including potential antiviral properties. The crystal structures and activity of brominated naphthalenedicarboximide compounds highlight the potential of bromoquinolines in developing new antiviral agents (Baughman, Chang, Utecht & Lewis, 1995).
Mécanisme D'action
Safety and Hazards
4-Bromo-7,8-difluoroquinoline is considered hazardous according to the 2012 OSHA Hazard Communication Standard. It may cause severe skin burns, eye damage, and respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/clothing/eye protection/face protection .
Propriétés
IUPAC Name |
4-bromo-7,8-difluoroquinoline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrF2N/c10-6-3-4-13-9-5(6)1-2-7(11)8(9)12/h1-4H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMRWACGSQHZGJV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=NC=CC(=C21)Br)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrF2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60670920 |
Source


|
| Record name | 4-Bromo-7,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.03 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1189106-43-1 |
Source


|
| Record name | 4-Bromo-7,8-difluoroquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60670920 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
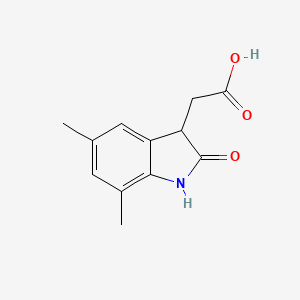

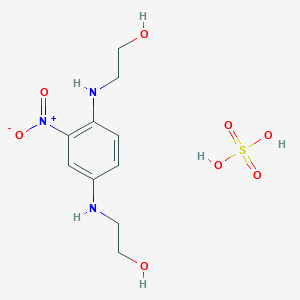


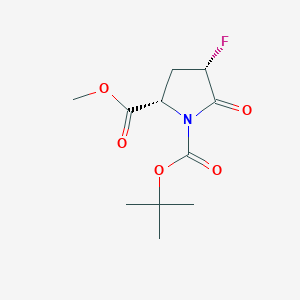
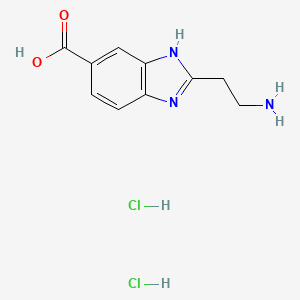
![alpha-[[[(2-Furanylcarbonyl)amino]carbonyl]amino]benzeneacetic acid](/img/structure/B1371645.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]aniline dihydrochloride](/img/structure/B1371646.png)
![7-Amino-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid hydrochloride](/img/structure/B1371647.png)
